

Methyl 5-chloro-2-nitrobenzoate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-chloro-2-nitrobenzoate**

Cat. No.: **B1581401**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 5-chloro-2-nitrobenzoate** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core properties, synthesis methodologies, and critical applications of **Methyl 5-chloro-2-nitrobenzoate**, providing not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

Methyl 5-chloro-2-nitrobenzoate is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of more complex molecules. Its structural features—a chloro group, a nitro group, and a methyl ester on a benzene ring—confer specific reactivity that makes it a valuable building block, particularly in medicinal chemistry.

Structural and Molecular Data

The arrangement of the electron-withdrawing nitro and chloro groups, alongside the ester functionality, dictates the molecule's electrophilic nature and reactivity in subsequent synthetic transformations.

Methyl 5-chloro-2-nitrobenzoate

mol

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Methyl 5-chloro-2-nitrobenzoate**.

Key Properties and Identifiers

The following table summarizes the essential quantitative and qualitative data for **Methyl 5-chloro-2-nitrobenzoate**. These properties are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

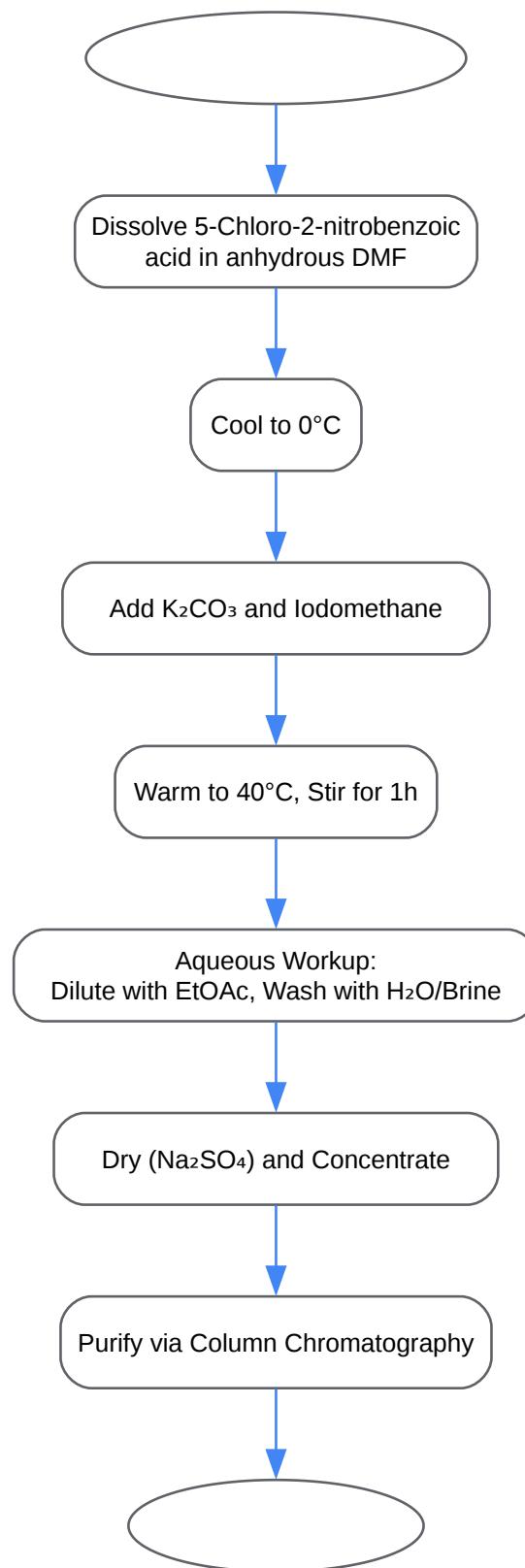
Property	Value	Source(s)
CAS Number	51282-49-6	[1] [2]
Molecular Formula	C ₈ H ₆ CINO ₄	[1] [3] [4]
Molecular Weight	215.59 g/mol	[1] [4]
Appearance	White to light yellow to green powder/crystal	[1]
Melting Point	48-52 °C	[2] [4]
Boiling Point	306.2 ± 22.0 °C (Predicted)	[4]
Solubility	Soluble in Methanol	[1]
Purity	>97-98% (Typically analyzed by GC)	[1]
SMILES String	COC(=O)c1cc(Cl)ccc1-- INVALID-LINK--=O	
InChI Key	JGBJHRKCUKTQOE- UHFFFAOYSA-N	

Synthesis Methodologies: A Practical Guide

The synthesis of **Methyl 5-chloro-2-nitrobenzoate** is most commonly achieved via the esterification of its parent carboxylic acid, 5-Chloro-2-nitrobenzoic acid. Several robust protocols exist, the selection of which may depend on available reagents, scale, and desired purity.

Protocol 1: Base-Mediated Esterification with Alkyl Halide

This method employs a weak base and an alkylating agent in a polar aprotic solvent. It is a common and effective laboratory-scale procedure.


Expertise & Experience: The choice of potassium carbonate (K_2CO_3) as a base is strategic. It is strong enough to deprotonate the carboxylic acid, forming a carboxylate nucleophile, but not so strong as to cause hydrolysis of the ester product or promote side reactions.

Dimethylformamide (DMF) is an excellent solvent for this S_N2 reaction due to its high dielectric constant, which stabilizes the charged intermediates, and its aprotic nature, which does not solvate the nucleophile excessively. Iodomethane is a highly reactive methylating agent.

Experimental Protocol:

- Dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Add potassium carbonate (approx. 2 equivalents) to the stirred solution, followed by the dropwise addition of iodomethane (approx. 3 equivalents).
- Allow the reaction mixture to slowly warm to 40 °C and stir for 1 hour.^[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

- Perform an aqueous workup by washing the organic phase sequentially with water and saturated sodium chloride solution (brine) to remove DMF and inorganic salts.[2]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield the final product as a light yellow solid.[2]

[Click to download full resolution via product page](#)

Caption: Workflow for Base-Mediated Esterification.

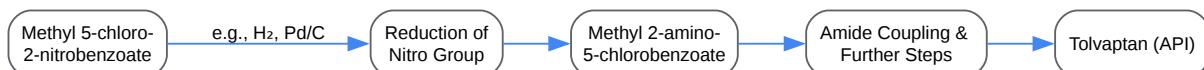
Protocol 2: Fischer Esterification

This classic method utilizes an acidic catalyst in an alcohol solvent, which also serves as the reagent.

Expertise & Experience: This is an equilibrium-driven process. Using a large excess of methanol shifts the equilibrium towards the product side. Bubbling anhydrous hydrogen chloride (HCl) gas provides the acidic catalyst (H^+) required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The process must be anhydrous as water can hydrolyze the ester product back to the carboxylic acid.

Experimental Protocol:

- Dissolve 5-Chloro-2-nitrobenzoic acid in a large excess of anhydrous methanol.[5]
- Bubble anhydrous hydrogen chloride gas through the solution at room temperature for approximately 4 hours.[5]
- Pour the reaction mixture into water.
- Triturate the aqueous mixture with hexane. The product will precipitate or partition into the hexane layer.
- Decant the hexane layer, dry it over anhydrous magnesium sulfate ($MgSO_4$), and remove the solvent under vacuum to yield the product.[5]


Applications in Pharmaceutical Synthesis

Methyl 5-chloro-2-nitrobenzoate is not just a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Key Intermediate for Tolvaptan

The most prominent application of **Methyl 5-chloro-2-nitrobenzoate** is as a precursor in the multi-step synthesis of Tolvaptan.[3] Tolvaptan is a selective vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[3]

The synthesis pathway leverages the reactivity of the functional groups on the **Methyl 5-chloro-2-nitrobenzoate** core. A key transformation involves the reduction of the nitro group to an amine, which then participates in amide bond formation.

[Click to download full resolution via product page](#)

Caption: Simplified role in the Tolvaptan synthesis pathway.

Broader Synthetic Utility

The functional groups on **Methyl 5-chloro-2-nitrobenzoate** allow for a range of chemical modifications, making it a versatile building block for:

- Pharmaceuticals: As a scaffold for various biologically active molecules.[6]
- Agrochemicals: As a starting material for herbicides, insecticides, and fungicides.[7]
- Dyestuffs and Materials Science: Used in the synthesis of specialized dyes and functional organic materials.[8]

Analytical and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR): The structure of the product is routinely confirmed by ¹H and ¹³C NMR spectroscopy.[2]
- Gas Chromatography (GC): Purity is typically assessed by GC, with standards often exceeding 98%. [1]
- X-ray Crystallography: Detailed structural information, including bond lengths and angles, has been obtained through single-crystal X-ray diffraction. This analysis reveals that the nitro and acetoxy groups are twisted relative to the plane of the benzene ring.[3]

The table below summarizes key data from the crystallographic analysis.

Crystal Data Parameter	Value	Source
Crystal system	Monoclinic	[3]
Formula	<chem>C8H6ClNO4</chem>	[3]
Unit cell dimensions	$a = 4.2616 \text{ \AA}$, $b = 22.470 \text{ \AA}$, $c = 9.3894 \text{ \AA}$	[3]
Cell volume	899.1 \AA^3	[3]

Safety, Handling, and Storage

Proper handling is crucial due to the chemical nature of this compound. It is classified as an acute oral toxin and an irritant.

Trustworthiness: Adherence to established safety protocols is non-negotiable for ensuring a self-validating system of laboratory safety. The information below is synthesized from multiple safety data sheets.

Hazard Information	Recommendation	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. Causes serious eye irritation.	[9]
Personal Protective Equipment (PPE)	Dust mask (type N95), chemical safety goggles, protective gloves.	[9]
Handling	Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area.	[9][10]
Storage	Store in a cool, dark, and well-ventilated place. Keep container tightly closed.	[1][9]
In Case of Fire	Use water spray, alcohol-resistant foam, or dry chemical. Hazardous combustion products include nitrogen oxides and hydrogen chloride gas.	[9]

Conclusion

Methyl 5-chloro-2-nitrobenzoate is a high-value chemical intermediate with well-defined properties and established synthesis routes. Its primary importance lies in its role as a key building block in the pharmaceutical industry, most notably for the synthesis of Tolvaptan. The strategic placement of its functional groups provides a versatile platform for a wide range of chemical transformations, making it an indispensable tool for medicinal and synthetic chemists. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in advanced research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-Chloro-2-nitrobenzoate | 51282-49-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Methyl 5-chloro-2-nitrobenzoate | 51282-49-6 [chemicalbook.com]
- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. METHYL 5-CHLORO-2-NITROBENZOATE [divbio.eu]
- 7. nbinno.com [nbino.com]
- 8. Methyl 2-chloro-5-nitrobenzoate | 6307-82-0 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 5-chloro-2-nitrobenzoate CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581401#methyl-5-chloro-2-nitrobenzoate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com